molecular formula C8H10N4 B1663353 5-[2-(1H-imidazol-5-yl)ethyl]-1H-imidazole CAS No. 147596-31-4

5-[2-(1H-imidazol-5-yl)ethyl]-1H-imidazole

Cat. No. B1663353
M. Wt: 162.19 g/mol
InChI Key: AUSAUMDJSKOEGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(1H-imidazol-5-yl)ethyl]-1H-imidazole, also known as histamine receptor agonist, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is synthesized using specific methods, and its mechanism of action is well-studied. In

Scientific Research Applications

Synthesis and Biological Activities

5-[2-(1H-imidazol-5-yl)ethyl]-1H-imidazole and its derivatives are primarily used in chemical synthesis, leading to various biological applications. For instance, compounds derived from 1H-imidazole have been studied for their antibacterial activities against common bacteria, such as Proteus spp, S. pyogenes, and Escherichia coli (Al-badrany, Mohammed, & Alasadi, 2019). Additionally, imidazole derivatives have been evaluated for corrosion inhibition properties, indicating their potential in material science (Ammal, Prajila, & Joseph, 2018).

Structural Characterization and Properties

The structural and electronic properties of these compounds are another area of interest. Studies have been conducted on the crystal structure and spectroscopic characterization of imidazole derivatives, providing insights into their molecular geometry and interactions (Ünver et al., 2009). These structural analyses are crucial for understanding the reactivity and potential applications of these compounds in various fields.

Antimicrobial and Antifungal Applications

Imidazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Some studies demonstrate the effectiveness of these compounds against various bacteria and fungi, highlighting their potential use in developing new antimicrobial agents (Günay et al., 1999).

Potential in Drug Synthesis and Biochemistry

These compounds have also been explored in the context of drug synthesis and biochemical studies. For example, they have been used in the synthesis of molecules with potential antitumor activities and in studies related to enzyme inhibition (Mohareb & Gamaan, 2018). Such research contributes to the development of new drugs and therapeutic agents.

properties

CAS RN

147596-31-4

Product Name

5-[2-(1H-imidazol-5-yl)ethyl]-1H-imidazole

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

5-[2-(1H-imidazol-5-yl)ethyl]-1H-imidazole

InChI

InChI=1S/C8H10N4/c1(7-3-9-5-11-7)2-8-4-10-6-12-8/h3-6H,1-2H2,(H,9,11)(H,10,12)

InChI Key

AUSAUMDJSKOEGA-UHFFFAOYSA-N

SMILES

C1=C(NC=N1)CCC2=CN=CN2

Canonical SMILES

C1=C(NC=N1)CCC2=CN=CN2

synonyms

4,4'-(1,2-Ethanediyl)bis-1H-imidazole;  4-(imidazole-4-ylethyl)imidazole

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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